molecular formula C7H4BrNOS B1621843 5-(5-Bromo-2-thienyl)-1,3-oxazole CAS No. 321309-25-5

5-(5-Bromo-2-thienyl)-1,3-oxazole

Cat. No.: B1621843
CAS No.: 321309-25-5
M. Wt: 230.08 g/mol
InChI Key: WXBMDCXPLFCGOY-UHFFFAOYSA-N
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Description

5-(5-Bromo-2-thienyl)-1,3-oxazole is a heterocyclic compound that features both a brominated thiophene ring and an oxazole ring

Mechanism of Action

If the compound has biological activity, the mechanism of action would describe how it interacts with biological systems. This could involve binding to specific proteins, disrupting cellular processes, or a variety of other actions .

Safety and Hazards

This involves detailing any known hazards associated with the compound, such as toxicity, flammability, or environmental impact .

Future Directions

This involves discussing potential future research directions. For a compound like this, it could involve studying its biological activity, developing more efficient synthesis methods, or exploring its potential uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-2-thienyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2-thiophenecarboxylic acid with hydroxylamine to form the corresponding oxime, which is then cyclized to produce the oxazole ring . The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization and chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-2-thienyl)-1,3-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require heating or the use of catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Bromo-2-thienyl)-1,3-oxazole is unique due to the combination of the brominated thiophene and oxazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-(5-bromothiophen-2-yl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNOS/c8-7-2-1-6(11-7)5-3-9-4-10-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBMDCXPLFCGOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380057
Record name 5-(5-BROMO-2-THIENYL)-1,3-OXAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321309-25-5
Record name 5-(5-Bromo-2-thienyl)oxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321309-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(5-BROMO-2-THIENYL)-1,3-OXAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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